Cas no 168146-84-7 ([(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid)

[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid structure
168146-84-7 structure
Product Name:[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid
CAS-nummer:168146-84-7
MF:C18H24N6O5
MW:404.420363426209
CID:142101
PubChem ID:9822500
Update Time:2025-04-19

[(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid Chemische en fysische eigenschappen

Naam en identificatie

    • [(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol
    • (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol succinate (1:1)
    • (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol succinate (1:1) (salt)
    • 2-Cyclopentene-1-methanol, 4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-, (1S-cis)-, butanedioate (1:1) (salt)
    • Abacavir succinate
    • Abacavir succinate [USAN]
    • butanedioic acid
    • Butanedoic acid, compd. with (1S,4R)-4-(2-amino-6-(cyclopro
    • UNII-40FH6D8CHK
    • 168146-84-7
    • Abacavir succinate (USAN)
    • ABACAVIR SUCCINATE [MART.]
    • D02734
    • ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanolsuccinate
    • ABACAVIR SUCCINATE [WHO-DD]
    • [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid
    • ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol succinate
    • CHEMBL2106686
    • [(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl]methanol; butanedioic acid
    • 40FH6D8CHK
    • Q27258326
    • (1S,4R)-4-(2-AMINO-6(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)-2-CYCLOPENTENE-1-METHANOL SUCCINATE(1:1) (SALT)
    • SCHEMBL51933
    • [(1R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1-cyclopent-2-enyl]methanol; butanedioic acid
    • Inchi: 1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1
    • InChI-sleutel: BOONDNCXQPMXQT-SCYNACPDSA-N
    • LACHT: OC[C@@H]1C=C[C@@H](C1)N1C=NC2C1=NC(N)=NC=2NC1CC1.OC(CCC(=O)O)=O

Berekende eigenschappen

  • Exacte massa: 404.181
  • Monoisotopische massa: 404.181
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 7
  • Complexiteit: 507
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 177A^2

Experimentele eigenschappen

  • Dichtheid: g/cm3
  • Kookpunt: 1095.4°Cat760mmHg
  • Vlampunt: 616.3°C
  • PSA: 46.53000
  • LogboekP: 0.87660
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited